CX-6258 vs. SGI-1776: Superior Biochemical Potency Against Pim-2 Isoform
CX-6258 demonstrates substantially greater biochemical potency against the Pim-2 isoform compared to the early-generation pan-Pim inhibitor SGI-1776. While both compounds exhibit similar nanomolar activity against Pim-1, CX-6258 maintains high potency against Pim-2, a critical oncogenic driver, whereas SGI-1776 shows a marked loss of activity against this isoform .
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | Pim-1 IC50 = 5 nM; Pim-2 IC50 = 25 nM |
| Comparator Or Baseline | SGI-1776: Pim-1 IC50 = 7 nM; Pim-2 IC50 = 363 nM |
| Quantified Difference | CX-6258 is >14-fold more potent against Pim-2 |
| Conditions | In vitro kinase inhibition assays; recombinant human Pim kinases |
Why This Matters
Maintaining high potency across all three isoforms, especially Pim-2, is crucial as Pim kinases exhibit functional redundancy and compensatory upregulation; thus, inhibitors with weak Pim-2 activity may fail to achieve complete pathway blockade.
